

# (2-Phenoxy-phenyl)-hydrazine hydrochloride

## physical and chemical properties

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### Compound of Interest

Compound Name: (2-Phenoxy-phenyl)-hydrazine  
hydrochloride

Cat. No.: B021116

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## An In-depth Technical Guide to (2-Phenoxy-phenyl)-hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(2-Phenoxy-phenyl)-hydrazine hydrochloride** is a substituted aromatic hydrazine salt that serves as a valuable building block in synthetic organic chemistry. Its structural complexity, featuring a phenoxy moiety on the phenyl ring, makes it a precursor of interest for constructing complex heterocyclic scaffolds. Hydrazine derivatives are fundamentally important in the synthesis of a wide array of biologically active molecules, and this particular compound is no exception. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic approach, analytical characterization methods, and critical safety information, contextualized with insights relevant to its application in research and drug development.

### Section 1: Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity. **(2-Phenoxy-phenyl)-hydrazine hydrochloride** is defined by its unique molecular structure, from which its properties and reactivity are derived.

- Chemical Name: **(2-Phenoxy-phenyl)-hydrazine hydrochloride**
- CAS Number: 109221-96-7[1][2]
- Molecular Formula:  $C_{12}H_{13}ClN_2O$ [1][2]
- Molecular Weight: 236.70 g/mol [1][2]

The structure consists of a hydrazine group (-NHNH<sub>2</sub>) attached to a benzene ring at position 1. At the adjacent position 2, a phenoxy group (-O-C<sub>6</sub>H<sub>5</sub>) is attached. The molecule is supplied as a hydrochloride salt, which improves its stability and handling characteristics compared to the free base.

Caption: Structure of **(2-Phenoxy-phenyl)-hydrazine hydrochloride**.

## Section 2: Physical and Chemical Properties

Quantitative physical and chemical data are paramount for designing experiments, ensuring safe handling, and predicting behavior in chemical reactions. While specific experimental data for **(2-Phenoxy-phenyl)-hydrazine hydrochloride** is not widely published, the properties of the parent compound, phenylhydrazine hydrochloride, provide a useful baseline.

Property	Value	Source
Appearance	White to pale yellow crystalline powder (expected)	[3]
Molecular Formula	C <sub>12</sub> H <sub>13</sub> ClN <sub>2</sub> O	[1][2]
Molecular Weight	236.70 g/mol	[1][2]
Melting Point	Data not available. For Phenylhydrazine HCl: ~250-254 °C (decomposes)	[4][5]
Boiling Point	Data not available. For Phenylhydrazine HCl: Decomposes	[6]
Solubility	Expected to be soluble in water and polar organic solvents like ethanol. For Phenylhydrazine HCl: Soluble in water and alcohol; insoluble in ether.	[3][6][7]
Stability	Stable under recommended storage conditions. Sensitive to light and air. The hydrochloride salt is more stable than the free base.	[3]

## Section 3: Synthesis and Mechanism

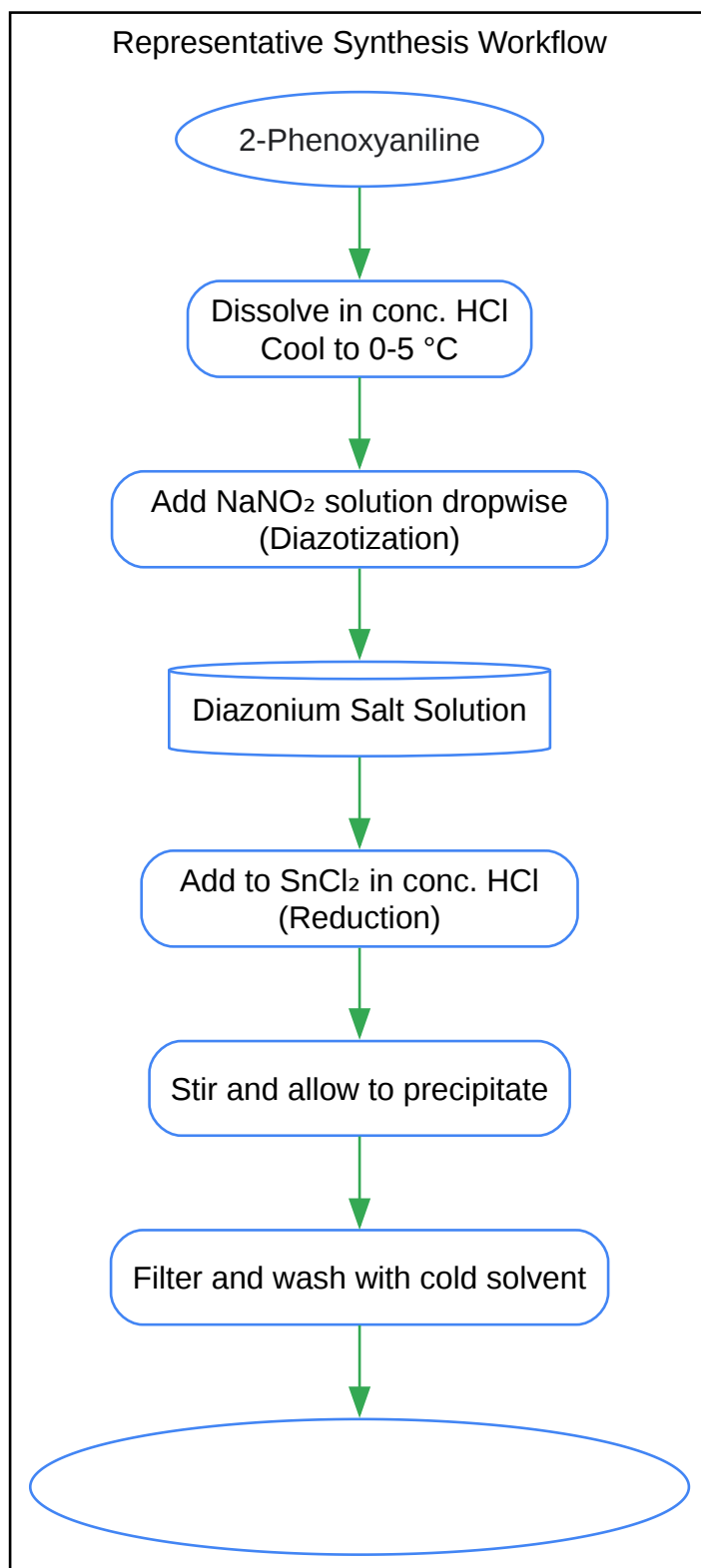
The synthesis of substituted phenylhydrazines typically follows a well-established pathway involving the diazotization of a primary aromatic amine followed by reduction. For **(2-Phenoxy-phenyl)-hydrazine hydrochloride**, the logical precursor is 2-phenoxyaniline.

Causality Behind the Synthetic Choices:

- **Diazotization:** The process begins with the conversion of the primary amine (2-phenoxyaniline) into a diazonium salt. This is achieved by treating the amine with sodium

nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing. The hydrochloric acid serves both to form the amine salt, making it soluble, and to generate the necessary nitrous acid in situ from sodium nitrite.

- Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride ( $\text{SnCl}_2$ ) in concentrated hydrochloric acid. The stannous chloride reduces the diazonium group to the hydrazine, precipitating the product as the hydrochloride salt.



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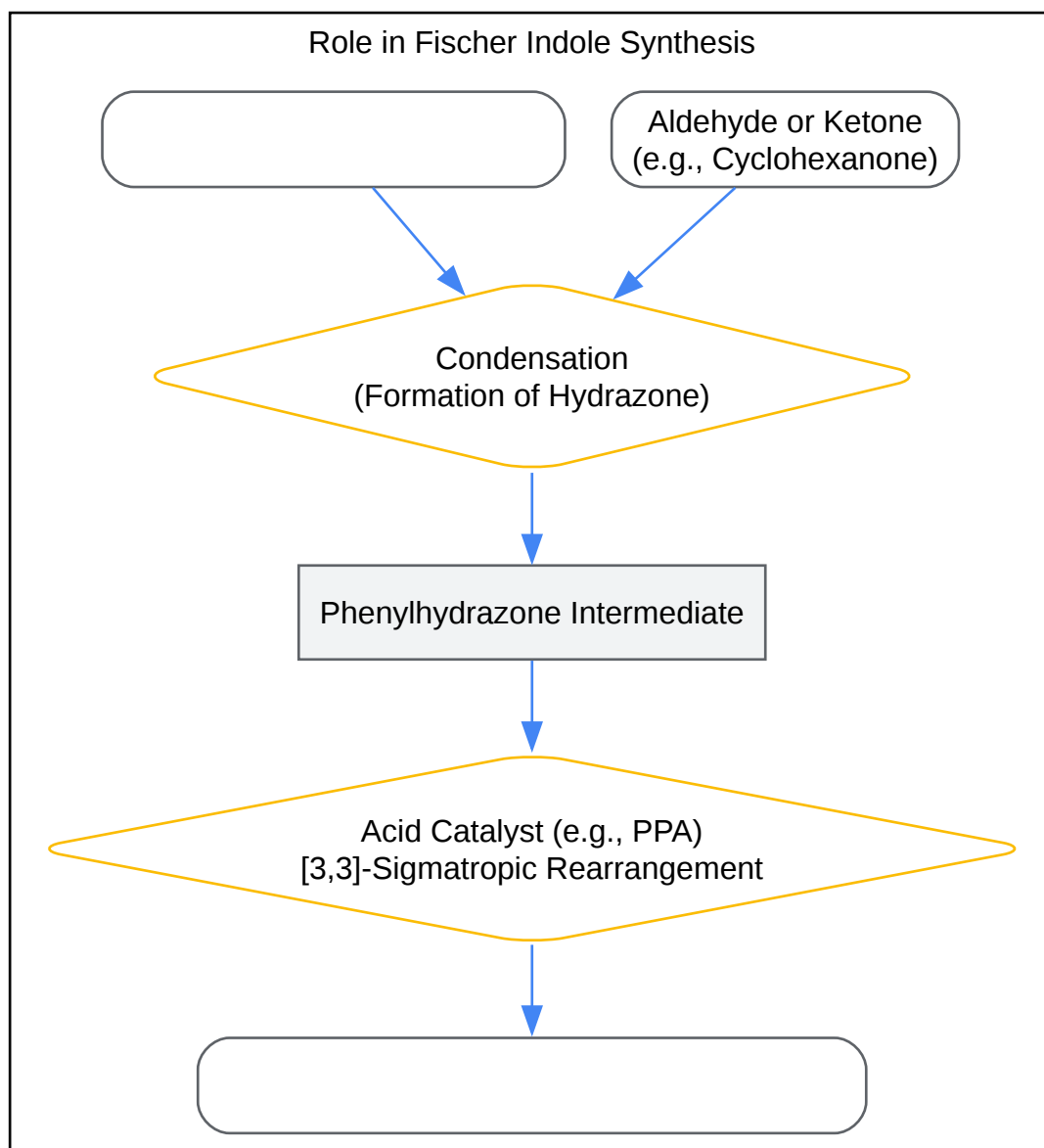
Caption: General workflow for synthesizing aryl hydrazine hydrochlorides.

## Section 4: Applications in Research and Drug Development

Phenylhydrazine and its derivatives are cornerstone reagents in organic synthesis, primarily due to their role in the Fischer Indole Synthesis. This reaction is one of the most reliable methods for constructing the indole ring system, a privileged scaffold found in a vast number of pharmaceuticals and natural products.

Mechanism of Action in Fischer Indole Synthesis: **(2-Phenoxy-phenyl)-hydrazine hydrochloride** can react with an aldehyde or ketone to form a phenylhydrazone intermediate. Upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride), this intermediate undergoes a [2][2]-sigmatropic rearrangement, followed by the loss of ammonia, to yield a substituted indole.

The presence of the 2-phenoxy group on the hydrazine allows for the synthesis of indoles with substitution at the 7-position, providing access to a class of compounds that can be further elaborated into complex drug candidates. Derivatives of phenylhydrazine are explored for their potential as antitumor, anti-inflammatory, and antimicrobial agents.



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Caption: Application of (2-Phenoxy-phenyl)-hydrazine in synthesis.

## Section 5: Analytical Characterization

To confirm the identity and purity of synthesized **(2-Phenoxy-phenyl)-hydrazine hydrochloride**, a suite of spectroscopic techniques is employed.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The  $^1\text{H}$  NMR spectrum is expected to be complex. Key signals would include:

- Broad signals for the -NH-NH<sub>2</sub> protons, which are exchangeable with D<sub>2</sub>O.
- Aromatic protons from both the phenyl and phenoxy rings, likely appearing in the range of 6.8-7.5 ppm. The substitution pattern will lead to a complex splitting pattern.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct signals for the aromatic carbons, unless there is accidental overlap. The carbon attached to the nitrogen (C-N) and the carbon attached to the ether oxygen (C-O) will be key diagnostic peaks.
- FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands would include:
  - N-H stretching vibrations around 3200-3400 cm<sup>-1</sup>.
  - Aromatic C-H stretching just above 3000 cm<sup>-1</sup>.
  - C=C stretching in the aromatic rings around 1450-1600 cm<sup>-1</sup>.
  - A strong C-O-C (ether) stretching band around 1200-1250 cm<sup>-1</sup>.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show the molecular ion for the free base [M+H]<sup>+</sup> at m/z corresponding to C<sub>12</sub>H<sub>12</sub>N<sub>2</sub>O.

## Section 6: Safety, Handling, and Toxicology

Trustworthiness through Self-Validating Protocols: Safe handling is non-negotiable. The protocols described are based on established best practices for handling toxic and potentially carcinogenic materials.

**(2-Phenoxy-phenyl)-hydrazine hydrochloride**, like other phenylhydrazine derivatives, must be handled with extreme caution. It is classified as toxic and may have carcinogenic and mutagenic properties.<sup>[2][8]</sup>

Hazard Summary:



Hazard Class	Statement
Acute Toxicity	Toxic if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation	Causes skin irritation. May cause an allergic skin reaction.
Eye Damage/Irritation	Causes serious eye irritation.
Mutagenicity	Suspected of causing genetic defects.
Carcinogenicity	May cause cancer.
Aquatic Hazard	Very toxic to aquatic life.

#### Recommended Handling Procedures:

- Engineering Controls: Always use this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE):
  - Gloves: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contamination occurs.
  - Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended for splash hazards.
  - Lab Coat: A flame-resistant lab coat should be worn at all times.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light and air. Store under an inert atmosphere if possible.
- Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains or the environment.

#### First Aid Measures:

- **Inhalation:** Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
- **Skin Contact:** Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.
- **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
- **Ingestion:** Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

## Section 7: Experimental Protocols

### Protocol 7.1: Representative Synthesis of (2-Phenoxy-phenyl)-hydrazine hydrochloride

This protocol is a representative procedure based on standard methods and should be adapted and optimized.

- **Diazotization:**
  1. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-phenoxyaniline (1 equivalent) in concentrated hydrochloric acid and water.
  2. Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
  3. Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.
  4. Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.
  5. After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
- **Reduction:**

1. In a separate, larger flask, prepare a solution of stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) (3-4 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
  2. Slowly add the cold diazonium salt solution to the stirred stannous chloride solution. A precipitate should form.
  3. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
- Isolation:
    1. Collect the precipitated solid by vacuum filtration.
    2. Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a cold organic solvent (e.g., ethanol or ether) to remove impurities.
    3. Dry the product under vacuum to yield **(2-Phenoxy-phenyl)-hydrazine hydrochloride**.

## Protocol 7.2: Characterization by $^1\text{H}$ NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in 0.6 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{D}_2\text{O}$ ).  $\text{DMSO-d}_6$  is often preferred as it will not exchange with the N-H protons, allowing them to be observed.
- Acquisition: Acquire the  $^1\text{H}$  NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).
- Analysis:
  - Integrate all peaks.
  - Identify the solvent peak.
  - Assign the aromatic protons (typically 6.8-7.5 ppm).
  - Identify the broad N-H peaks (can be highly variable in chemical shift).
  - Confirm purity by the absence of significant impurity peaks. To confirm N-H peaks, a  $\text{D}_2\text{O}$  shake can be performed; add a drop of  $\text{D}_2\text{O}$  to the NMR tube, shake, and re-acquire the

spectrum. The N-H peaks should disappear.

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